6-(2,3-dihydro-1H-indol-1-yl)-3-nitropyridin-2-amine
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Overview
Description
6-(2,3-dihydro-1H-indol-1-yl)-3-nitropyridin-2-amine is a compound that features both indole and pyridine moieties. Indole derivatives are known for their significant biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents. The final step involves coupling the indole derivative with a pyridine precursor under suitable conditions .
Chemical Reactions Analysis
6-(2,3-dihydro-1H-indol-1-yl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Scientific Research Applications
6-(2,3-dihydro-1H-indol-1-yl)-3-nitropyridin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(2,3-dihydro-1H-indol-1-yl)-3-nitropyridin-2-amine involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 6-(2,3-dihydro-1H-indol-1-yl)-3-nitropyridin-2-amine include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and known for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Properties
IUPAC Name |
6-(2,3-dihydroindol-1-yl)-3-nitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c14-13-11(17(18)19)5-6-12(15-13)16-8-7-9-3-1-2-4-10(9)16/h1-6H,7-8H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQIILXDAGZWTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC(=C(C=C3)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.